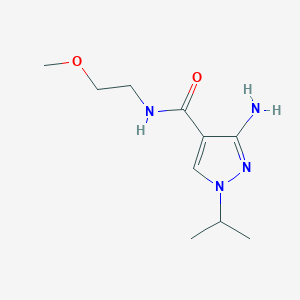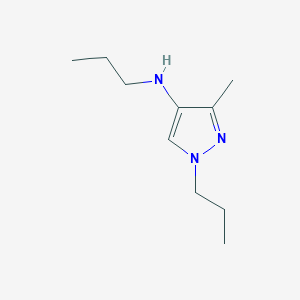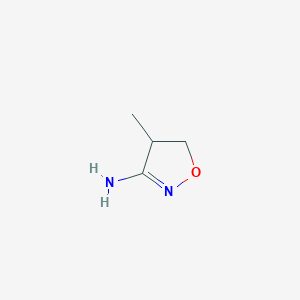![molecular formula C14H12N4O B11733639 (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a benzotriazole moiety linked to a phenylethylidene group through a hydroxylamine linkage. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with a suitable phenylethylidene precursor under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is reacted with a phenylethylidene derivative in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the stability and availability of the starting materials, as well as the robustness of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and have applications in medicinal chemistry and material sciences.
Benzimidazole derivatives: These compounds also feature a heterocyclic ring and are used in various biological and industrial applications.
1,2,4-Triazole derivatives: These compounds are known for their antifungal and antibacterial properties.
Uniqueness
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a benzotriazole moiety with a phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13- |
Clave InChI |
CVCQLQGHGWRYIN-SSZFMOIBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/CN2C3=CC=CC=C3N=N2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)


![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)
![1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733624.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)

